molecular formula C9H6N2O2S B1324395 5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid CAS No. 103028-60-0

5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid

Cat. No.: B1324395
CAS No.: 103028-60-0
M. Wt: 206.22 g/mol
InChI Key: RMXFDGJLTUBFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a phenyl group and a carboxylic acid functional group in this compound enhances its chemical reactivity and potential for various applications.

Biochemical Analysis

Biochemical Properties

5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . Additionally, this compound can interact with DNA, potentially affecting replication and transcription processes . These interactions highlight its potential as a therapeutic agent in treating diseases where these enzymes and processes are dysregulated.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways and altering gene expression profiles . Moreover, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and DNA, altering their function. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can modulate gene expression by interacting with transcription factors or directly binding to DNA . These molecular interactions underpin its diverse biological activities and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but can degrade under extreme pH or temperature . Long-term exposure to this compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as reducing tumor growth or inhibiting microbial infections . At high doses, it may cause toxic or adverse effects, including liver and kidney damage . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . Additionally, it can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels . These interactions highlight its potential impact on cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, it can accumulate in specific compartments, such as the nucleus or mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to interact with DNA or to the mitochondria to influence cellular metabolism. These localization patterns are essential for understanding its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions usually include refluxing the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The phenyl group and carboxylic acid functional group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or carboxylic acid group.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole-2-amine: Another thiadiazole derivative with similar biological activities.

    5-(4-Substituted phenyl)-1,3,4-thiadiazole-2-amine: Known for its anticancer properties.

    1,3,4-Thiadiazole-2-thiol: Exhibits antimicrobial and anticancer activities.

Uniqueness

5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid is unique due to the presence of both a phenyl group and a carboxylic acid functional group. This combination enhances its chemical reactivity and potential for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

5-phenyl-1,3,4-thiadiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXFDGJLTUBFID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid
Reactant of Route 4
5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid
Reactant of Route 5
5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.